Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry due to its versatile chemical properties. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate typically involves the reaction of 3-chloropyridine with piperazine, followed by the introduction of a tert-butyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, influencing their activity. The chloropyridine moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate is unique due to the specific positioning of the chloropyridine moiety, which can influence its reactivity and binding properties. This positional specificity can result in different biological activities and chemical reactivity compared to its isomers .
Properties
Molecular Formula |
C14H20ClN3O2 |
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Molecular Weight |
297.78 g/mol |
IUPAC Name |
tert-butyl 4-(3-chloropyridin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-4-5-16-10-11(12)15/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
FFCLVPSTIMQMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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